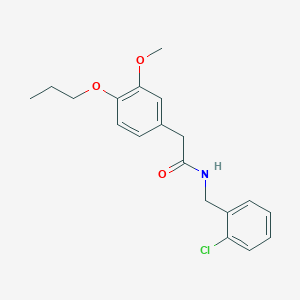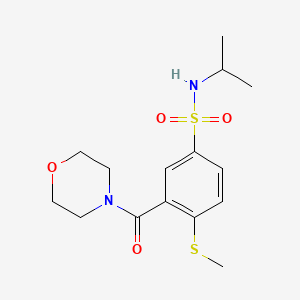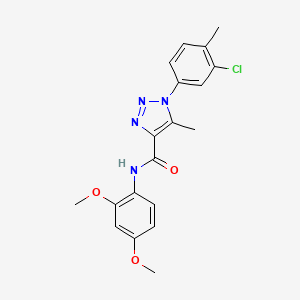
N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide, also known as ML352, is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of benzylacetamides and has been found to exhibit promising activity against a variety of diseases.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is not fully understood, but it is believed to act on multiple targets. It has been found to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in cell growth and division. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the accumulation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons from oxidative stress in Parkinson's disease. It has also been found to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is its broad-spectrum activity against different diseases. It has also been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide. One area of research is the optimization of its therapeutic potential by identifying its molecular targets and developing more potent derivatives. Another area of research is the development of new drug delivery systems to improve its bioavailability and target specific tissues. Finally, N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide could be studied in combination with other drugs to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, N-(2-chlorobenzyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-methoxy-4-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-3-10-24-17-9-8-14(11-18(17)23-2)12-19(22)21-13-15-6-4-5-7-16(15)20/h4-9,11H,3,10,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYXSFHWOHMHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-(3-methoxy-4-propoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)
![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate](/img/structure/B4774970.png)
![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole](/img/structure/B4774978.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4774997.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)

![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)